![molecular formula C9H15ClF3NO B13475626 rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13475626.png)
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
The synthesis of rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves multiple steps, typically starting with the preparation of the bicyclic core. The synthetic route often includes:
Formation of the bicyclic core: This step involves the cyclization of suitable precursors under controlled conditions.
Introduction of functional groups: Methoxymethyl and trifluoromethyl groups are introduced through specific reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques like continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
rac-(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:
rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride: This compound shares a similar bicyclic core but differs in the functional groups attached.
(1S,5S)-2-Azabicyclo[3.2.0]heptane: Another related compound with a different stereochemistry and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H15ClF3NO |
|---|---|
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
(1R,5R,6S)-1-(methoxymethyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C9H14F3NO.ClH/c1-14-5-8-2-6(9(10,11)12)7(8)3-13-4-8;/h6-7,13H,2-5H2,1H3;1H/t6-,7+,8+;/m0./s1 |
Clave InChI |
CVUGNOVRTPSFIK-HNPMAXIBSA-N |
SMILES isomérico |
COC[C@]12C[C@@H]([C@H]1CNC2)C(F)(F)F.Cl |
SMILES canónico |
COCC12CC(C1CNC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
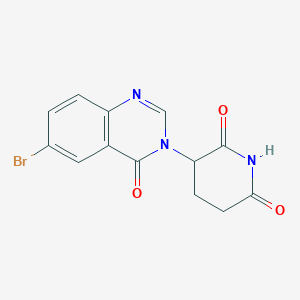

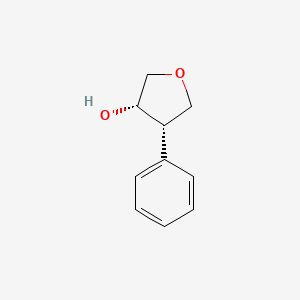

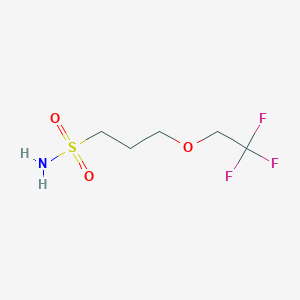
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
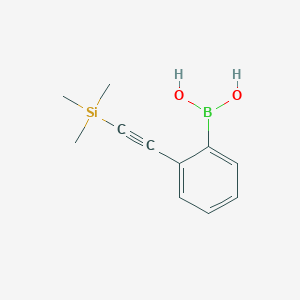
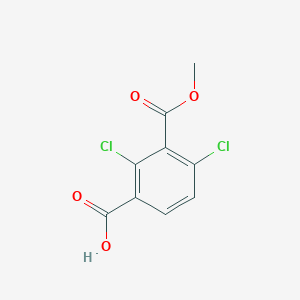
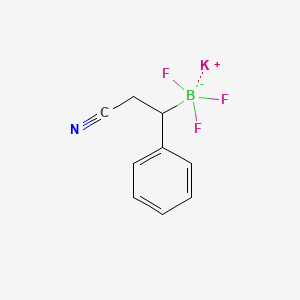
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)

![[1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B13475614.png)
